Melting Point Differentiation: 4-(Methylamino)azobenzene (87°C) vs. Key Azobenzene Analogs
4-(Methylamino)azobenzene exhibits a melting point of 87°C [1], which is significantly lower than that of 4-aminoazobenzene (123-126°C) [2] and 4-hydroxyazobenzene (150-157°C) [3], yet substantially higher than that of unsubstituted azobenzene (66-70°C) . This intermediate melting point is a direct consequence of the mono-N-methyl substitution pattern, which modulates intermolecular hydrogen bonding and crystal packing forces compared to both the unsubstituted and para-substituted analogs.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 87 |
| Comparator Or Baseline | Azobenzene: 66-70; 4-Aminoazobenzene: 123-126; 4-Hydroxyazobenzene: 150-157; 4-(Dimethylamino)azobenzene: 111-117 |
| Quantified Difference | Δ vs. Azobenzene: +19°C; Δ vs. 4-Aminoazobenzene: -38°C; Δ vs. 4-Hydroxyazobenzene: -66°C; Δ vs. 4-(Dimethylamino)azobenzene: -28°C |
| Conditions | Standard melting point determination (lit.) |
Why This Matters
For crystallization, thermal processing, and polymorph screening, the distinct melting point dictates the viable temperature windows for synthesis, purification, and device fabrication, making direct substitution impractical.
- [1] TCI Chemicals. 4-(Methylamino)azobenzene, Product Code: M0143. Melting Point: 87 °C. View Source
- [2] TCI America. 4-Aminoazobenzene. Melting Point: 123.0 to 127.0 °C. View Source
- [3] CAS Common Chemistry. 4-Hydroxyazobenzene (CAS 1689-82-3). Melting Point: 155-157 °C. View Source
